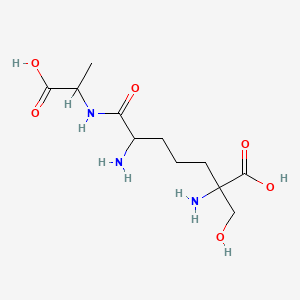

DHMPA

Description

Properties

CAS No. |

77625-76-4 |

|---|---|

Molecular Formula |

C11H21N3O6 |

Molecular Weight |

291.30 g/mol |

IUPAC Name |

2,6-diamino-7-(1-carboxyethylamino)-2-(hydroxymethyl)-7-oxoheptanoic acid |

InChI |

InChI=1S/C11H21N3O6/c1-6(9(17)18)14-8(16)7(12)3-2-4-11(13,5-15)10(19)20/h6-7,15H,2-5,12-13H2,1H3,(H,14,16)(H,17,18)(H,19,20) |

InChI Key |

FMWUTCUMQJNBJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCC(CO)(C(=O)O)N)N |

Synonyms |

DHMPA N-(2,6-diamino-6-hydroxymethylpimelyl)alanine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Medroxyprogesterone Acetate (MPA): Metabolism, Signaling, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (MPA) is a synthetic progestin with wide applications in contraception and hormone replacement therapy. Its biological effects are multifaceted, stemming from its complex metabolism and its ability to interact with multiple steroid hormone receptors. This technical guide provides a comprehensive overview of the core mechanisms of MPA, focusing on its metabolic pathways, the signaling cascades it initiates, and detailed experimental protocols for its study. A key focus is the clarification that while MPA undergoes extensive metabolism, 5α-reduction to 5α-dihydro-medroxyprogesterone acetate (DHMPA) is not a primary metabolic route. Instead, the biological activities of MPA are predominantly mediated by the parent compound through the progesterone, androgen, and glucocorticoid receptors.

Chemical Properties of Medroxyprogesterone Acetate

MPA is a derivative of progesterone, chemically designated as (6α)-17-(acetyloxy)-6-methylpregn-4-ene-3,20-dione. Its structure is characterized by a methyl group at the C6α position and an acetoxy group at the C17α position, which increase its progestational activity and oral bioavailability compared to progesterone.

| Property | Value |

| Molecular Formula | C24H34O4 |

| Molecular Weight | 386.52 g/mol |

| CAS Number | 71-58-9 |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Metabolism of Medroxyprogesterone Acetate

The metabolism of MPA is extensive and primarily occurs in the liver. The major metabolic pathway involves hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP3A4. This is followed by conjugation, leading to the formation of water-soluble metabolites that are excreted in the urine.

The Role of 5α-Reductase in MPA Metabolism

Contrary to the metabolism of endogenous progesterone, 5α-reduction is not a significant metabolic pathway for MPA. Studies have shown that MPA can even decrease the activity of 5α-reductase in the liver of rats[1]. Furthermore, MPA did not affect 5α-reductase activity in skin preparations[2]. This indicates that the formation of 5α-dihydro-medroxyprogesterone acetate (this compound) is minimal, and this metabolite is not considered to play a major role in the overall biological effects of MPA.

Primary Metabolic Pathway: Hydroxylation and Conjugation

The primary route of MPA metabolism is hydroxylation at various positions on the steroid nucleus, followed by conjugation with glucuronic acid.

Caption: Primary metabolic pathway of Medroxyprogesterone Acetate (MPA).

Pharmacokinetics of Medroxyprogesterone Acetate

The pharmacokinetic profile of MPA varies depending on the route of administration.

| Parameter | Oral Administration | Intramuscular Injection |

| Absorption | Rapidly absorbed | Slow and sustained release |

| Bioavailability | Increases with food | High |

| Plasma Protein Binding | ~90% (primarily to albumin) | ~90% (primarily to albumin) |

| Metabolism | Extensive first-pass metabolism in the liver | Metabolized in the liver |

| Elimination Half-life | Approximately 50 hours | Long, with detectable levels for months |

| Excretion | Primarily in urine as metabolites | Primarily in urine as metabolites |

Signaling Pathways of Medroxyprogesterone Acetate

MPA exerts its biological effects by binding to and modulating the activity of several steroid hormone receptors, including the progesterone receptor (PR), the androgen receptor (AR), and the glucocorticoid receptor (GR).

Progesterone Receptor (PR) Signaling

As a potent progestin, the primary mechanism of action of MPA is through the activation of the progesterone receptor. This interaction is responsible for its contraceptive and therapeutic effects in gynecological disorders.

Caption: MPA signaling through the Progesterone Receptor (PR).

Androgen Receptor (AR) Signaling

MPA exhibits significant androgenic activity by binding to and activating the androgen receptor. This can lead to androgenic side effects but may also contribute to some of its therapeutic effects.

Caption: MPA signaling through the Androgen Receptor (AR).

Glucocorticoid Receptor (GR) Signaling

MPA also has glucocorticoid activity, which can influence various physiological processes.

Caption: MPA signaling through the Glucocorticoid Receptor (GR).

Experimental Protocols

Quantification of Medroxyprogesterone Acetate in Plasma by LC-MS/MS

This protocol describes a sensitive method for the quantification of MPA in human plasma.

Objective: To determine the concentration of MPA in plasma samples.

Methodology:

-

Sample Preparation:

-

To 1.0 mL of human plasma, add an internal standard (e.g., megestrol acetate).

-

Perform liquid-liquid extraction with a non-polar solvent such as n-hexane or pentane.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 3 µm).

-

Mobile Phase: A mixture of methanol and 0.1% formic acid in water (e.g., 72:28 v/v).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Monitor the precursor-to-product ion transitions for MPA (e.g., m/z 387.4 -> 327.4) and the internal standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of MPA in blank plasma.

-

Calculate the concentration of MPA in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Expected Results: The method should provide a linear calibration curve over the desired concentration range (e.g., 0.10–8.0 ng/mL), with a limit of quantification around 40-50 pg/mL[3].

Receptor Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the affinity of MPA for a specific steroid receptor.

Objective: To measure the binding affinity (Ki) of MPA for the progesterone, androgen, or glucocorticoid receptor.

Methodology:

-

Preparation of Receptor Source:

-

Use either cytosol preparations from tissues known to express the receptor of interest or whole cells (e.g., breast cancer cell lines like ZR-75-1) that endogenously express the receptor.

-

-

Competitive Binding Assay:

-

Incubate the receptor preparation with a constant concentration of a radiolabeled ligand specific for the receptor (e.g., [3H]R5020 for PR, [3H]R1881 for AR, [3H]dexamethasone for GR).

-

Add increasing concentrations of unlabeled MPA to compete with the radiolabeled ligand for binding to the receptor.

-

Include a control with a large excess of the unlabeled specific ligand to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of MPA.

-

Determine the IC50 value (the concentration of MPA that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Expected Results: This assay will yield a Ki value for MPA for the specific receptor, allowing for comparison of its binding affinity to that of endogenous ligands and other synthetic steroids. MPA is expected to show high affinity for the PR and significant affinity for the AR and GR[4].

Conclusion

Medroxyprogesterone acetate is a synthetic steroid with a complex pharmacological profile. Its primary metabolic pathway involves hydroxylation by CYP3A4 and subsequent conjugation, with 5α-reduction not being a significant route. The biological effects of MPA are mediated through its interaction with the progesterone, androgen, and glucocorticoid receptors, leading to a wide range of physiological responses. Understanding these metabolic and signaling pathways is crucial for the development of new therapeutic strategies and for optimizing the clinical use of MPA. The experimental protocols provided in this guide offer a framework for further research into the multifaceted actions of this important pharmaceutical agent.

References

- 1. Effect of medroxyprogesterone acetate on steroid reductases in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sex steroids on skin 5 alpha-reductase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Depot Medroxyprogesterone Acetate (DMPA)

Disclaimer: The user's request for "DHMPA" is ambiguous. The term can refer to 5α-dihydro-MPA, a metabolite of Depot Medroxyprogesterone Acetate (DMPA), or 3,4-dihydroxy-5-methoxy-phenylacetic acid. Due to the limited available information on the latter, this guide focuses on the well-documented mechanism of action of the parent compound, DMPA, a widely used progestin contraceptive.[1][2]

Depot medroxyprogesterone acetate (DMPA) is a synthetic progestin with a multi-faceted mechanism of action, primarily utilized for long-acting reversible contraception.[1][2][3] Its efficacy is rooted in the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, complemented by significant effects on local reproductive tissues. This guide delineates the molecular interactions, signaling pathways, and physiological effects of DMPA, supported by experimental data and methodologies.

Molecular Interaction and Signaling Pathways

The principal molecular target of medroxyprogesterone acetate (MPA), the active component of DMPA, is the progesterone receptor (PR). MPA also interacts with androgen and glucocorticoid receptors.

1.1. Progesterone Receptor (PR) Activation

As a potent agonist of the progesterone receptor, MPA binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, thereby altering protein synthesis to elicit the physiological effects of the hormone.

1.2. Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

The primary contraceptive effect of DMPA is the potent suppression of the HPO axis, which inhibits ovulation. By activating PRs in the hypothalamus and pituitary gland, DMPA inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing follicular development and ovulation.

Local Effects on Reproductive Tissues

DMPA also exerts significant local effects on the reproductive tract, which contribute to its contraceptive efficacy:

-

Cervical Mucus: DMPA thickens the cervical mucus, creating a barrier that is difficult for sperm to penetrate.

-

Endometrium: It thins the endometrium, making it unreceptive to embryo implantation. DMPA suppresses cell proliferation and enhances apoptosis in the eutopic endometrium.

-

Fallopian Tube Motility: Progestins like DMPA can alter the motility of the fallopian tubes, further hindering fertilization.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacodynamics of MPA.

| Parameter | Value | Receptor/System | Reference |

| EC50 | ~0.01 nM | Progesterone Receptor (PR) | |

| EC50 | ~1 nM | Androgen Receptor (AR) | |

| EC50 | ~10 nM | Glucocorticoid Receptor (GR) | |

| Endometrial Cell Proliferation | 1.08 ± 0.57 (DMPA) vs. 1.73 ± 0.50 (Control) | Eutopic Endometrium | |

| Endometrial Cell Apoptosis | 1.12 ± 0.36 (DMPA) vs. 0.82 ± 0.39 (Control) | Eutopic Endometrium |

Experimental Protocols

4.1. Receptor Binding and Activation Assays

-

Objective: To determine the binding affinity and functional activity of MPA at various steroid receptors.

-

Methodology:

-

Cell Culture: Use of cell lines engineered to express high levels of the target receptor (e.g., PR, AR, GR).

-

Ligand Binding Assays: Competitive binding assays are performed using a radiolabeled ligand (e.g., ³H-progesterone) and varying concentrations of unlabeled MPA. The concentration of MPA that displaces 50% of the radiolabeled ligand (IC50) is determined.

-

Reporter Gene Assays: Cells are transfected with a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase). Cells are then treated with varying concentrations of MPA, and the reporter gene expression is measured to determine the EC50 value.

-

4.2. Assessment of Endometrial Cell Proliferation and Apoptosis

-

Objective: To investigate the effects of DMPA on endometrial cell turnover.

-

Methodology:

-

Patient Cohorts: A randomized controlled study involving women with endometriosis, with one group receiving DMPA and a control group receiving no treatment.

-

Sample Collection: Endometrial tissue is obtained via endometrial aspiration.

-

Cell Proliferation Assay: Enzyme-linked immunosorbent assay (ELISA) for Proliferating Cell Nuclear Antigen (PCNA) is used to estimate cell proliferation.

-

Apoptosis Assay: Quantitative colorimetric analysis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to measure cell apoptosis.

-

Other Potential Mechanisms and Effects

-

Immunomodulatory Effects: DMPA has been shown to have immunomodulatory effects, including altering cytokine and chemokine expression in the female reproductive tract. These changes may have implications for susceptibility to sexually transmitted infections.

-

Metabolites: MPA is metabolized into compounds such as 5α-dihydro-MPA (this compound). Unlike the reduced metabolites of progesterone, this compound has been found not to modulate the GABAA receptor.

Conclusion

The core mechanism of action of DMPA is its potent agonism of the progesterone receptor, leading to the suppression of the hypothalamic-pituitary-ovarian axis and subsequent inhibition of ovulation. This central effect is augmented by local actions on the cervical mucus and endometrium, which further prevent fertilization and implantation. While its primary signaling pathway through the progesterone receptor is well-established, ongoing research continues to elucidate its broader effects on the immune system and other cellular processes.

References

The Core Biological Functions of 3,4-Dihydroxyphenylacetic Acid (DHMPA/DOPAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetic acid (DHMPA), commonly known as DOPAC, is a multifaceted molecule with significant biological activities. Primarily recognized as a major metabolite of the neurotransmitter dopamine, it is also a key catabolite of dietary flavonoids like quercetin. This guide provides a comprehensive overview of the core biological functions of DOPAC, focusing on its potent antioxidant, cytoprotective, and antiproliferative properties. We delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the methodologies cited.

Introduction

DOPAC's presence in biological systems stems from two main sources: the endogenous metabolism of dopamine via monoamine oxidase (MAO) and the microbial degradation of polyphenols in the colon.[1][2] This dual origin places DOPAC at the crossroads of neurotransmission and xenobiotic metabolism, contributing to its diverse physiological roles. Its catechol structure is fundamental to its chemical reactivity and biological functions, particularly its ability to participate in redox reactions.

Core Biological Functions

Antioxidant and Free Radical Scavenging Activity

DOPAC is a potent antioxidant, primarily due to its catechol moiety, which can donate hydrogen atoms to neutralize free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

| Assay Type | Compound | Concentration | % Inhibition / Activity | Reference |

| DPPH Radical Scavenging | DOPAC | 50 µM | Significant scavenging activity | [3] |

| Superoxide Dismutase-like Activity | DOPAC | Not specified | Exhibited activity | [3] |

| Inhibition of Lipid Peroxidation | DOPAC | 50 µM | Suppressed α-TOH consumption |

Cytoprotective Effects

DOPAC demonstrates significant cytoprotective capabilities against various cellular stressors, including oxidative insults like hydrogen peroxide (H₂O₂) and acetaldehyde. This protection is mediated through the induction of phase II detoxifying enzymes and enhancement of intracellular antioxidant defenses.

Quantitative Data: Cytoprotective Effects

| Cell Line | Stressor | DOPAC Concentration | Outcome | Reference |

| Hepatocytes | Hydrogen Peroxide | Not specified | Significantly inhibited cytotoxicity | |

| Murine Hepatoma (Hepa1c1c7) | Acetaldehyde | 10 µM (pretreatment) | Completely impaired cytotoxicity | |

| Human Melanoma Cells | DOPAC (autoxidation) | 0.3 mM | Cytotoxic (mediated by H₂O₂) |

Induction of Phase II Detoxifying Enzymes

A key mechanism underlying DOPAC's cytoprotective effects is its ability to induce the expression of phase II detoxifying enzymes, such as aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs). This induction is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Quantitative Data: Enzyme Induction

| Cell Line | Enzyme Family | DOPAC Concentration | Outcome | Reference |

| Murine Hepatoma (Hepa1c1c7) | Aldehyde Dehydrogenase (ALDH) | Concentration-dependent | Enhanced total ALDH activity and gene expression (ALDH1A1, ALDH2, ALDH3A1) | |

| Hepatocytes | Glutathione S-Transferase (GST) | Not specified | Enhanced total GST activity |

Antiproliferative Activity

DOPAC has been shown to exhibit antiproliferative effects in various cancer cell lines. While the exact mechanisms are still under investigation, its ability to generate reactive oxygen species (ROS) at higher concentrations and influence cellular signaling pathways likely contributes to this activity.

Quantitative Data: Antiproliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

Signaling Pathways

Dopamine Metabolism Pathway

DOPAC is a key intermediate in the degradation of dopamine. This pathway is crucial for regulating dopamine levels in the brain.

Nrf2-Mediated Induction of Phase II Enzymes

DOPAC activates the Nrf2 pathway, leading to the transcription of antioxidant and detoxifying genes. This is a central mechanism for its cytoprotective effects.

Experimental Protocols

DPPH Free Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Workflow Diagram

Methodology

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, DOPAC standard.

-

Procedure: a. Prepare a 0.1 mM solution of DPPH in methanol. b. Prepare a series of dilutions of DOPAC in methanol. c. Add a defined volume of each DOPAC dilution to an equal volume of the DPPH working solution. d. Include a control with methanol instead of the DOPAC solution. e. Incubate the reactions in the dark at room temperature for 30 minutes. f. Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Cellular Cytoprotection Assay against Hydrogen Peroxide

This assay evaluates the ability of DOPAC to protect cells from H₂O₂-induced cytotoxicity.

Methodology

-

Cell Culture: Plate cells (e.g., Hepa1c1c7) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of DOPAC for a specified period (e.g., 6 hours).

-

Induction of Oxidative Stress: Add a cytotoxic concentration of hydrogen peroxide (H₂O₂) to the wells (with and without DOPAC pre-treatment).

-

Incubation: Incubate for a period sufficient to induce cell death (e.g., 24 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.

-

Analysis: Compare the viability of cells pre-treated with DOPAC to those treated with H₂O₂ alone.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol measures the induction of ALDH activity in cells treated with DOPAC.

Methodology

-

Cell Culture and Treatment: Culture cells (e.g., Hepa1c1c7) and treat with various concentrations of DOPAC for a set time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to obtain a cytosolic fraction.

-

Enzyme Reaction: a. Prepare a reaction mixture containing a suitable buffer, NAD⁺, and a substrate for ALDH (e.g., acetaldehyde). b. Add the cell lysate to initiate the reaction.

-

Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the ALDH activity, normalized to the total protein concentration of the lysate.

Conclusion

3,4-Dihydroxyphenylacetic acid (DOPAC) is a biologically significant molecule with robust antioxidant, cytoprotective, and antiproliferative properties. Its mechanism of action, particularly through the activation of the Nrf2 signaling pathway, highlights its potential as a modulator of cellular defense mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and professionals in drug development to further explore the therapeutic potential of DOPAC and its derivatives in conditions associated with oxidative stress, inflammation, and cellular proliferation. Further in vivo studies are warranted to fully elucidate its physiological relevance and therapeutic applications.

References

- 1. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Functional significance of aldehyde dehydrogenase ALDH1A1 to the nigrostriatal dopamine system - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core of Dopamine Metabolism: A Technical Guide to DHMPA (DOPAC) and its Neuroactive Precursor

An in-depth analysis for researchers, scientists, and drug development professionals on the pivotal roles of 3,4-dihydroxyphenylacetic acid (DOPAC) and its precursor, 3,4-dihydroxyphenylacetaldehyde (DOPAL), in the metabolic fate of dopamine. This guide addresses the common abbreviation confusion where DHMPA is often a typographical error for these key metabolites.

This technical guide delves into the enzymatic pathways governing dopamine catabolism, focusing on the formation and significance of its major metabolites, DOPAC and the highly reactive aldehyde, DOPAL. Misidentification of these compounds, occasionally abbreviated incorrectly as this compound, can obscure their critical functions in both normal neuronal activity and the pathogenesis of neurodegenerative disorders such as Parkinson's disease. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of dopamine's metabolic landscape.

The Central Pathways of Dopamine Metabolism

Dopamine, a critical catecholamine neurotransmitter, undergoes extensive metabolism primarily through two enzymatic steps, leading to the formation of DOPAL and subsequently DOPAC. This process is crucial for terminating dopamine signaling and maintaining cellular homeostasis.

Oxidative Deamination by Monoamine Oxidase (MAO)

The initial and rate-limiting step in the primary catabolic pathway of dopamine is its oxidative deamination by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This reaction converts dopamine into the highly reactive and potentially neurotoxic aldehyde, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2] Both isoforms of MAO, MAO-A and MAO-B, can metabolize dopamine.[3] In the human brain, while both forms are present, their substrate preferences and regional distribution vary.

Detoxification by Aldehyde Dehydrogenase (ALDH)

DOPAL is a transient and toxic intermediate that is rapidly detoxified through oxidation to 3,4-dihydroxyphenylacetic acid (DOPAC) by the action of aldehyde dehydrogenase (ALDH) enzymes.[4][5] Several ALDH isoenzymes, including the cytosolic ALDH1A1 and the mitochondrial ALDH2, are responsible for this conversion. The efficiency of this detoxification step is critical, as the accumulation of DOPAL has been implicated in the selective vulnerability of dopaminergic neurons in Parkinson's disease.

Further Metabolism to Homovanillic Acid (HVA)

DOPAC can be further metabolized by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA), the major final metabolite of dopamine. Alternatively, dopamine can first be methylated by COMT to 3-methoxytyramine (3-MT), which is then oxidized by MAO and ALDH to also produce HVA.

Quantitative Insights into Dopamine Metabolism

The concentrations of dopamine and its metabolites, as well as the kinetic properties of the enzymes involved, provide crucial information for understanding dopamine turnover in both healthy and diseased states.

Metabolite Concentrations in Human Brain and Cerebrospinal Fluid

The following tables summarize reported concentrations of dopamine, DOPAC, and HVA in human putamen, caudate nucleus, and cerebrospinal fluid (CSF). These values can vary based on analytical methods, patient populations, and post-mortem intervals.

Table 1: Dopamine and Metabolite Concentrations in Human Striatum (ng/mg tissue)

| Analyte | Region | Healthy Control (Mean ± SEM) | Parkinson's Disease (Mean ± SEM) | Reference |

|---|---|---|---|---|

| Dopamine | Putamen | 15.49 ± 2.09 | 1.13 ± 0.40 | |

| DOPAC | Putamen | 3.46 ± 0.65 | 0.18 ± 0.06 | |

| HVA | Putamen | - | - | - |

| Dopamine | Caudate | - | - |

| DOPAC | Caudate | - | - | |

Table 2: Dopamine Metabolite Concentrations in Human Cerebrospinal Fluid (pmol/mL)

| Analyte | Healthy Control (Median) | Early Parkinson's Disease (Median) | Reference |

|---|---|---|---|

| DOPAC | 1.22 - 2.44 | < 1.22 |

| HVA | - | - | |

Enzyme Kinetics

Understanding the kinetic parameters of MAO and ALDH provides insight into the efficiency of dopamine metabolism and the potential for substrate accumulation.

Table 3: Kinetic Parameters of Enzymes in Dopamine Metabolism

| Enzyme | Substrate | Species | Km (µM) | Vmax | Reference |

|---|---|---|---|---|---|

| MAO-A | Dopamine | Rat | 120 | - | |

| MAO-B | Dopamine | Rat | 340 | - | |

| ALDH2 | DOPAL | Human | ~4.2 | - |

| ALDH9A1 | DOPAL | Human | 11 ± 1 | 0.5 ± 0.1 nmol/s/mg | |

Experimental Protocols

Accurate quantification of dopamine and its metabolites is essential for research in this field. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used and sensitive method.

Quantification of Dopamine and Metabolites in Brain Tissue via HPLC-ECD

This protocol outlines the key steps for analyzing dopamine, DOPAC, and HVA in brain tissue samples.

References

- 1. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 4. Functional significance of aldehyde dehydrogenase ALDH1A1 to the nigrostriatal dopamine system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

DHMPA (3,4-Dihydroxymandelic Acid): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Science of DHMPA as a Biomarker

Introduction

3,4-Dihydroxymandelic acid (this compound), a key metabolite of the catecholamine norepinephrine, is emerging as a significant biomarker in clinical and preclinical research.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth information on this compound's biochemical pathways, its role as a biomarker for neuroblastoma and oxidative stress, and detailed protocols for its quantification.

This compound is primarily formed during the metabolic degradation of norepinephrine and is found in various biological fluids, including blood and urine.[1] Its levels can reflect the activity of the sympathetic nervous system and the turnover of catecholamines, making it a valuable tool for diagnosing and monitoring certain pathological conditions. Notably, its potent antioxidant properties also position it as a marker and potential modulator of oxidative stress.

Core Biochemistry and Signaling Pathways

Norepinephrine Metabolism

This compound is an integral component of the catecholamine degradation pathway. Norepinephrine, a primary neurotransmitter, is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of MAO on norepinephrine leads to the formation of an unstable aldehyde, 3,4-dihydroxymandelaldehyde (DOPEGAL), which is subsequently converted to this compound by aldehyde dehydrogenase (AD).[2] this compound can then be further metabolized by COMT to form vanillylmandelic acid (VMA), the major end-product of norepinephrine metabolism.[3][4]

Antioxidant Signaling Pathway

This compound has demonstrated potent antioxidant and radical scavenging activities. While the direct activation of specific signaling pathways by this compound is an area of ongoing research, its function aligns with the cellular antioxidant defense system, primarily regulated by the Keap1-Nrf2 pathway. Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system. The antioxidant properties of this compound suggest it may contribute to the reduction of ROS, thereby indirectly influencing this protective pathway.

This compound as a Clinical Biomarker

Neuroblastoma

Neuroblastoma, a common pediatric cancer, is characterized by the overproduction of catecholamines. Consequently, urinary levels of catecholamine metabolites are crucial for diagnosis and monitoring. While vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the most commonly measured biomarkers for neuroblastoma, this compound, as a direct precursor to VMA, also holds potential diagnostic value. Elevated levels of catecholamine metabolites are indicative of the presence of these tumors.

Table 1: Urinary this compound Concentrations

| Population | Concentration (umol/mmol creatinine) | Data Source |

| Healthy Adults | 0.0000546 (Range: 0.0000486-0.0000668) | NHANES (2013) |

| Neuroblastoma Patients | Data not widely available; diagnosis typically relies on VMA and HVA levels. | - |

Oxidative Stress

Given its powerful antioxidant properties, this compound is a candidate biomarker for systemic oxidative stress. Conditions associated with increased oxidative stress, such as cardiovascular and neurodegenerative diseases, may exhibit altered this compound levels. Further research is warranted to establish reference ranges and clinical utility in these contexts.

Experimental Protocols

Quantification of Urinary this compound by LC-MS/MS

The following protocol provides a general framework for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract and concentrate catecholamine metabolites from the urine matrix and remove interfering substances.

-

Materials:

-

Urine samples

-

Internal standards (deuterated analogs of the analytes)

-

Methanol

-

0.2 M Ammonium Chloride/Ammonium Hydroxide buffer (pH 8.5)

-

Diphenyl-boronate complexing agent

-

5% Formic acid in water

-

SPE cartridges (e.g., Agilent Bond Elut Plexa)

-

-

Procedure:

-

Thaw frozen urine samples to room temperature and centrifuge to remove particulate matter.

-

To 0.5 mL of urine, add 40 µL of the internal standard mix.

-

Add 0.8 mL of diphenyl-boronate complexing agent and adjust the pH to 8.5 with ammonium hydroxide.

-

Condition the SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of the aqueous wash buffer.

-

Load the pretreated urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of the 0.2 M Ammonium Chloride/Ammonium Hydroxide buffer, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% formic acid in water.

-

Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate and detect this compound and other catecholamine metabolites.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity LC)

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) with electrospray ionization (ESI) source

-

-

LC Parameters (Example):

-

Column: Pentafluorophenyl (PFP) column (e.g., Agilent Pursuit PFP, 2 x 150 mm, 3 µm)

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: Methanol

-

Gradient: A time-programmed gradient is used to achieve optimal separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

-

MS/MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be determined and optimized.

-

3. Data Analysis and Quantification

-

Procedure:

-

Generate a calibration curve using calibrators prepared in a clean urine matrix with known concentrations of this compound.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

-

Conclusion and Future Directions

This compound is a valuable biomarker with established roles in catecholamine metabolism and a promising future in the assessment of oxidative stress. While its application in neuroblastoma diagnostics is currently overshadowed by VMA and HVA, its position as a direct precursor warrants further investigation. The development and standardization of robust analytical methods, such as the LC-MS/MS protocol detailed herein, are critical for advancing research into the clinical utility of this compound. Future studies should focus on establishing definitive reference ranges for this compound in various disease states and further elucidating its role in modulating cellular signaling pathways. This will undoubtedly enhance its utility for both clinical diagnostics and as a pharmacodynamic biomarker in drug development.

References

The Unseen Intermediate: A Technical Guide to 2,3-dihydroxy-3-methylpentanoic acid (DHMPA) in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

While not as widely profiled as its amino acid product, 2,3-dihydroxy-3-methylpentanoic acid (DHMPA) is a critical, albeit transient, intermediate in the biosynthesis of isoleucine in plants. As an essential amino acid, the pathway leading to isoleucine is a cornerstone of plant primary metabolism, making every component within it a potential point of interest for agricultural and pharmaceutical research. This technical guide provides an in-depth exploration of this compound, predicated on its established role within the well-characterized isoleucine biosynthesis pathway. Although direct discovery and quantification of this compound in plants are not extensively documented in publicly available research, its existence is a biochemical certainty. This document outlines the theoretical framework for its presence, its biochemical context, and the experimental protocols that would enable its detection and quantification.

The Isoleucine Biosynthesis Pathway: The Role of this compound

In plants, the synthesis of branched-chain amino acids (BCAAs), including isoleucine, is a well-established metabolic route. This pathway is crucial as animals cannot synthesize these amino acids and must obtain them from their diet. The final steps of isoleucine synthesis involve the conversion of this compound.

The key reaction involving this compound is catalyzed by the enzyme dihydroxyacid dehydratase (DHAD) . This enzyme facilitates the dehydration of this compound to form 2-keto-3-methylvalerate. This reaction is a pivotal step that precedes the final transamination to yield isoleucine.

Below is a diagram illustrating the core steps of the isoleucine biosynthesis pathway, highlighting the position of this compound.

Quantitative Data: A Predictive Framework

For comparative purposes, a hypothetical table of expected this compound concentrations is presented below. These values are for illustrative purposes and would need to be confirmed by experimental data.

| Plant Species | Tissue Type | Condition | Predicted this compound Concentration (nmol/g FW) |

| Arabidopsis thaliana | Leaf | Wild Type (Control) | 0.1 - 1.0 |

| Arabidopsis thaliana | Leaf | DHAD Mutant/Inhibited | 5.0 - 50.0 |

| Zea mays | Seedling | Wild Type (Control) | 0.2 - 1.5 |

| Oryza sativa | Root | Nutrient Stress | 0.5 - 2.0 |

Experimental Protocols

The following sections detail the methodologies that would be appropriate for the extraction, detection, and quantification of this compound from plant tissues. These protocols are based on standard methods for the analysis of small polar molecules and amino acid pathway intermediates.

Extraction of this compound from Plant Tissue

This protocol outlines a method for the extraction of small polar metabolites, including organic acids like this compound, from plant material.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction solvent: 80% methanol / 20% water, pre-chilled to -20°C

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at -20°C for 30 minutes to allow for precipitation of proteins and other macromolecules.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble metabolites, and transfer to a new microcentrifuge tube.

-

The extract is now ready for analysis or can be stored at -80°C.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific detection and quantification of low-abundance metabolites like this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap)

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column suitable for polar analytes (e.g., with a polar end-capping).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to resolve this compound from other metabolites.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group.

-

Scan Mode: For a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) would be used for quantification, requiring a specific precursor-to-product ion transition for this compound. For a high-resolution instrument, a full scan or targeted MS/MS would be used.

-

Precursor Ion (m/z): [M-H]⁻ for this compound (C₆H₁₂O₄) is approximately 147.06.

-

Product Ions: Fragmentation of the precursor ion would yield specific product ions for confirmation and quantification in MRM mode. These would need to be determined by infusion of a pure standard.

Quantification:

Quantification would be achieved by creating a standard curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the standard curve to determine its concentration.

Signaling and Regulation

The isoleucine biosynthesis pathway is subject to feedback regulation, which would indirectly control the levels of this compound. The primary site of regulation is the first enzyme in the pathway, threonine deaminase, which is allosterically inhibited by isoleucine. This feedback mechanism ensures that the plant does not overproduce isoleucine, and consequently, the flux through the pathway, including the production and consumption of this compound, is tightly controlled.

Conclusion

2,3-dihydroxy-3-methylpentanoic acid, while a behind-the-scenes player, is an integral part of a fundamental metabolic pathway in plants. For researchers in drug development, particularly those targeting amino acid biosynthesis for herbicide or antimicrobial development, understanding the entire pathway is crucial. The methodologies and conceptual framework provided in this guide offer a starting point for the direct investigation of this compound in plants. Future research focusing on the targeted analysis of all intermediates in the BCAA pathways will undoubtedly shed more light on the regulation and dynamics of these essential metabolic routes.

An In-depth Technical Guide to DHMPA (CAS Number: 18684-28-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid (DHMPA), a tyrosine derivative with the CAS number 18684-28-1. This compound is recognized for its role as a catechol-O-methyltransferase (COMT) inhibitor, leading to a reduction in tissue norepinephrine levels and subsequent antihypertensive effects. This document details the chemical properties, synthesis, and known biological activities of this compound. It includes detailed experimental protocols for the evaluation of its primary functions and explores its mechanisms of action through relevant signaling pathways. Quantitative data, where available for closely related compounds, is presented to offer a comparative context for research and development.

Chemical and Physical Properties

This compound is a substituted aromatic amino acid. Its structure incorporates a catechol-like moiety, which is crucial for its biological activity as a COMT inhibitor.

| Property | Value | Source |

| CAS Number | 18684-28-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₅ | [1] |

| Molecular Weight | 227.21 g/mol | [2] |

| IUPAC Name | 2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid | ChemBK |

| Synonyms | This compound, 3,5-Dihydroxy-4-methoxy-phenylalanine | [2] |

Synthesis

Representative Experimental Protocol: Synthesis of a this compound Analogue

This protocol describes the synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid and can be adapted for the synthesis of this compound by using 3,5-dihydroxy-4-methoxybenzaldehyde as the starting material.

-

Step 1: Condensation to form Azlactone. 3,4-dimethoxybenzaldehyde is condensed with benzoylglycine to produce an azlactone with a reported yield of 83%[3].

-

Step 2: Hydrolysis and Reduction. The azlactone undergoes hydrolysis and reduction in a single step using a Raney alloy in an alkaline solution to yield 3-(3,4-dimethoxyphenyl)-2-benzoylamineopropanoic acid, with a reported yield of 90%.

-

Step 3: Deprotection. The protective groups are removed using hydrobromic acid, followed by treatment with an aqueous ammonia solution to yield the final product, 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, with a reported yield of 80%.

The structures of all intermediate and final products should be confirmed using NMR and IR spectroscopy, as well as elemental analysis.

Biological Activity and Applications

This compound's primary biological activities stem from its ability to inhibit the enzyme catechol-O-methyltransferase (COMT). This inhibition leads to a cascade of downstream effects, making it a compound of interest for therapeutic development, particularly in the context of cardiovascular and neurological conditions.

COMT Inhibition

COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound prevents the degradation of these catecholamines, thereby increasing their bioavailability and prolonging their effects.

Reduction of Norepinephrine

As a direct consequence of COMT inhibition, this compound effectively reduces the degradation of norepinephrine, leading to its accumulation in various tissues. It has been described as an effective depletor of norepinephrine content in the heart, brain, and spleen in mice and rats.

Antihypertensive Effects

The increase in norepinephrine levels, particularly in the peripheral nervous system, can influence blood pressure. The observed antihypertensive effects of this compound are likely mediated through its modulation of the adrenergic system.

Experimental Protocols

The following protocols are standard methods used to assess the biological activities of compounds like this compound.

COMT Inhibition Assay

This in vitro assay determines the potency of a compound to inhibit COMT activity.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human S-COMT, magnesium chloride (MgCl₂), dithiothreitol (DTT), S-adenosyl-L-methionine (SAM), a catechol substrate (e.g., 3,4-dihydroxyacetophenone), and varying concentrations of the test compound (this compound) in a suitable buffer (e.g., PBS, pH 7.4).

-

Incubation: The reaction is initiated by the addition of SAM and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by adding an ice-cold solution, such as acetonitrile with formic acid.

-

Analysis: The formation of the O-methylated product is quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the COMT activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Measurement of Norepinephrine Levels

This protocol outlines a method for measuring norepinephrine levels in animal models.

-

Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

-

Compound Administration: Administer this compound to the test group via a suitable route (e.g., intraperitoneal injection). A control group receives a vehicle.

-

Tissue Collection: At a predetermined time point after administration, euthanize the animals and collect relevant tissues (e.g., heart, brain).

-

Norepinephrine Extraction: Homogenize the tissues and extract catecholamines using an established method, such as perchloric acid precipitation followed by alumina extraction.

-

Quantification: Measure norepinephrine concentrations using HPLC with electrochemical detection.

-

Data Analysis: Compare the norepinephrine levels between the this compound-treated and control groups to determine the percentage reduction.

In Vivo Antihypertensive Activity Assessment

This protocol describes a method to evaluate the effect of a compound on blood pressure in an animal model of hypertension.

-

Animal Model: Utilize a hypertensive animal model, such as the spontaneously hypertensive rat (SHR) or Dahl salt-sensitive rats.

-

Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

-

Compound Administration: Administer this compound orally or via injection to the treatment group over a specified period. The control group receives a vehicle.

-

Monitoring: Monitor blood pressure at regular intervals throughout the study.

-

Data Analysis: Analyze the changes in blood pressure from baseline in both the treatment and control groups to determine the antihypertensive effect of this compound, typically expressed in mmHg reduction.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its influence on key signaling pathways.

COMT Inhibition and Norepinephrine Signaling

This compound, as a COMT inhibitor, directly impacts the norepinephrine signaling pathway. By preventing the degradation of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs), on postsynaptic neurons and other target cells.

GPCR Signaling

Adrenergic receptors, activated by norepinephrine, are a class of GPCRs. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of second messenger systems, such as the adenylyl cyclase/cAMP pathway, which ultimately results in a physiological response, including changes in heart rate and vascular tone.

Autophagy

This compound has been associated with the autophagy pathway. Autophagy is a cellular process for the degradation and recycling of cellular components. The precise mechanism by which this compound influences autophagy is not yet fully elucidated but may be linked to its effects on cellular stress or metabolic pathways that are interconnected with COMT and catecholamine signaling.

Conclusion

This compound (CAS 18684-28-1) is a promising molecule for research and drug development due to its well-defined role as a COMT inhibitor and its subsequent effects on norepinephrine levels and blood pressure. While specific quantitative data on its efficacy is still emerging, the established biological activities and the availability of robust experimental protocols provide a solid foundation for further investigation. The exploration of its role in signaling pathways such as GPCR signaling and autophagy may unveil novel therapeutic applications. This guide serves as a foundational resource for scientists and researchers to design and execute further studies to fully characterize the therapeutic potential of this compound.

References

An In-depth Technical Guide to 3,5-Dihydroxy-4-methoxyphenylalanine (DHMPA)

This guide provides a comprehensive overview of 3,5-Dihydroxy-4-methoxyphenylalanine (DHMPA), a compound of interest for researchers in pharmacology and drug development. This document outlines its chemical properties, mechanisms of action, and relevant experimental protocols.

Core Concepts: Molecular Profile and Mechanisms of Action

Molecular Identity:

This compound is a derivative of the amino acid phenylalanine. Its key structural features, a catechol group and a methoxy substituent, are central to its biological activity.

| Property | Value |

| IUPAC Name | (S)-2-amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid |

| Molecular Formula | C₁₀H₁₃NO₅ |

| Molecular Weight | 227.22 g/mol |

| CAS Number | 18684-28-1 |

Primary Mechanisms of Action:

This compound exerts its physiological effects primarily through two well-documented mechanisms:

-

Norepinephrine Depletion and Antihypertensive Effects: this compound has been shown to be an effective depletor of norepinephrine in tissues such as the heart, brain, and spleen. This reduction in norepinephrine levels contributes to its antihypertensive properties. The precise in vivo effective dose can vary depending on the animal model and experimental conditions.

Signaling Pathways

The biological effects of this compound can be visualized through its impact on key signaling pathways.

COMT Inhibition Pathway

This pathway illustrates the enzymatic action of COMT on catecholamines and the inhibitory effect of this compound.

Norepinephrine Depletion and Adrenergic Signaling

This diagram outlines the effect of this compound-induced norepinephrine depletion on adrenergic signaling, leading to an antihypertensive effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

COMT Activity Inhibition Assay

This protocol is adapted from methods used to measure COMT activity and can be used to assess the inhibitory potential of this compound.[2][3]

Objective: To determine the in vitro inhibitory effect of this compound on COMT activity.

Materials:

-

Recombinant human S-COMT

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Aesculetin (substrate)

-

This compound (test compound)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing recombinant human S-COMT (2.0 µg/mL), MgCl₂ (5 mM), and DTT (1 mM) in PBS.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the substrate, aesculetin (e.g., at its Km value of approximately 6.4 µM), to the wells.[4]

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding SAM (e.g., at its Km value of approximately 3.5 µM).[4]

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., 0.5 M HCl).

-

Measure the fluorescence of the product, scopoletin, using a plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.

-

Calculate the percentage of COMT inhibition for each concentration of this compound relative to a control without the inhibitor.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of this compound can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Norepinephrine in Rat Tissue

This protocol describes the quantification of norepinephrine levels in tissue samples, which is essential for evaluating the in vivo effects of this compound.

Objective: To measure the concentration of norepinephrine in rat heart tissue following this compound administration.

Materials:

-

Rat heart tissue

-

Perchloric acid (PCA) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

-

Homogenizer

-

Refrigerated centrifuge

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

C18 reverse-phase column

Procedure:

-

Euthanize the rat and rapidly excise the heart.

-

Dissect the desired heart chambers on ice.

-

Weigh the tissue samples.

-

Homogenize the tissue in ice-cold PCA with the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant into the HPLC-ECD system.

-

Separate the catecholamines on the C18 column using a mobile phase typically consisting of a buffer, methanol, and an ion-pairing agent.

-

Detect norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

Data Analysis: Quantify the norepinephrine concentration by comparing the peak area of norepinephrine to that of the internal standard and a standard curve generated with known concentrations of norepinephrine. Express the results as ng of norepinephrine per gram of tissue.

Induction of Hypertension in an Animal Model and this compound Administration

This protocol outlines a method for inducing hypertension in rats, providing a model to test the antihypertensive effects of this compound.

Objective: To induce hypertension in rats and assess the effect of this compound on blood pressure.

Materials:

-

Male Wistar rats

-

Nω-Nitro-L-arginine methyl ester (L-NAME)

-

This compound

-

Vehicle for this compound administration (e.g., saline)

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method)

Procedure:

-

Induce hypertension in rats by administering L-NAME in their drinking water (e.g., 40 mg/kg/day) for several weeks.

-

Monitor the systolic blood pressure (SBP) of the rats weekly using the tail-cuff method. Consider rats with SBP consistently above a certain threshold (e.g., 150 mmHg) as hypertensive.

-

Divide the hypertensive rats into a control group receiving the vehicle and a treatment group receiving this compound.

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4 weeks). The dose of this compound should be determined from pilot studies.

-

Continue to monitor SBP regularly throughout the treatment period.

Data Analysis: Compare the changes in SBP between the this compound-treated group and the control group to evaluate the antihypertensive efficacy of this compound. Statistical analysis, such as a two-way ANOVA with repeated measures, can be used to determine the significance of the observed effects.

Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

References

- 1. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of DHMPA in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dihydroxyphenylacetic acid (DHMPA), a key metabolite of dopamine. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including analytical method development, formulation studies, and in vitro biological assays. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Quantitative Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of other solutes. Unfortunately, the temperature at which much of the existing data was determined is not specified in the available literature.

| Solvent Class | Solvent | Solubility | Temperature (°C) | Notes |

| Aqueous | Water | 50 mg/mL | Not Specified | Soluble, resulting in a clear, almost colorless solution.[1] |

| Water | 4 mg/mL | Not Specified | - | |

| Water | 7.23 mg/mL | Not Specified | Predicted value. | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not Specified | - | |

| Phosphate-Buffered Saline (PBS) | 110 mg/mL | Not Specified | Requires sonication for dissolution.[2] | |

| Alcohols | Methanol | Soluble | Not Specified | A solution of 100 µg/mL has been prepared.[3] |

| Ethanol | Soluble | Not Specified | A 0.5% w/v solution is reported to be clear to very faintly turbid. | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Requires sonication for dissolution. |

| Amides | Dimethylformamide (DMF) | 1 mg/mL | Not Specified | - |

| Ethers | Tetrahydrofuran (THF) | Data Not Available | - | - |

| Esters | Ethyl Acetate | Data Not Available | - | - |

| Ketones | Acetone | Data Not Available | - | - |

| Hydrocarbons | Toluene | Data Not Available | - | - |

Note on Data Discrepancies: The wide range of reported solubility values for this compound in water (from 4 mg/mL to 50 mg/mL) highlights the importance of standardized experimental protocols and the full reporting of experimental conditions. Researchers are encouraged to determine the solubility of this compound under their specific experimental conditions.

Experimental Protocols

Accurate determination of solubility is critical for reliable and reproducible research. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.

The Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[4]

1. Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the container to prevent solvent evaporation.

2. Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.[4]

-

The agitation period should be sufficient to allow the system to reach equilibrium between the dissolved and undissolved solute. This typically ranges from 24 to 72 hours.

3. Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

-

This is commonly done by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

4. Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

To ensure accurate quantification, a calibration curve should be generated using standard solutions of this compound of known concentrations.

5. Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Logical Relationship of this compound Solubility in Different Solvent Classes

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a polar molecule containing hydroxyl and carboxylic acid functional groups, which allow it to participate in hydrogen bonding. This diagram illustrates the expected trend of this compound solubility based on the polarity of the solvent.

References

An In-Depth Technical Guide to the Stability and Storage of DHMPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dihydroxyphenylglycol (DHMPA), a key metabolite of norepinephrine. Understanding the stability profile of this compound is critical for accurate preclinical and clinical analysis, ensuring data integrity in research and drug development. This document outlines the intrinsic stability of this compound, summarizes quantitative data from stability studies, details relevant experimental protocols, and provides visual representations of analytical workflows.

Core Stability Profile of this compound

This compound, also known as 3,4-dihydroxyphenylglycol (DHPG), is a catechol compound susceptible to degradation, primarily through oxidation of its catechol moiety.[1] Its stability is significantly influenced by storage temperature, pH, light exposure, and the presence of oxidizing agents.

Storage Conditions: For long-term stability, this compound in plasma samples should be stored at -80°C.[2] Studies have shown that at this temperature, this compound remains stable for up to nine months without the need for stabilizing agents.[2] While lower temperatures are crucial, the use of stabilizing agents can also play a significant role in preventing degradation.

pH Influence: Like other catecholamines, the stability of this compound is pH-dependent. Acidic conditions generally enhance its stability. To ensure the stability of catecholamines in urine samples, it is recommended to acidify the sample to a pH range of 2.0-3.0. Conversely, this compound is expected to show significant degradation in neutral or alkaline solutions.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound and related catecholamines under various conditions.

| Compound | Matrix | Storage Temperature (°C) | Duration | pH | Stabilizing Agent | Percent Degradation | Reference |

| This compound (DHPG) | Plasma | +4 | Up to 9 months | Not Specified | None | Expected Degradation | [2] |

| This compound (DHPG) | Plasma | -20 | Up to 9 months | Not Specified | None | Expected Degradation | [2] |

| This compound (DHPG) | Plasma | -80 | Up to 9 months | Not Specified | None | No significant degradation | |

| Norepinephrine | Dental Anesthetic | Forced Degradation | Not Applicable | Acidic, Alkaline | Not Applicable | Degradation Observed | |

| Epinephrine | Dental Anesthetic | Forced Degradation | Not Applicable | Acidic, Alkaline | Not Applicable | Degradation Observed |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods. A typical forced degradation study for a catecholamine like this compound would involve the following conditions:

-

Acid Hydrolysis: Treatment with 0.1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treatment with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Exposure to 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Photodegradation: Exposure of the this compound solution to a light source, such as a UV lamp, for a defined duration.

-

Thermal Degradation: Heating the solid or solution form of this compound at a specific temperature (e.g., 60°C).

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Typical HPLC system parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or citrate buffer, often with an ion-pairing agent like octane sulfonate) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: Electrochemical detection (ECD) or UV detection. ECD is highly sensitive for catecholamines.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 20 µL.

Visualizations

Experimental Workflow for this compound Stability Analysis

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Putative Degradation Pathway of Catechol Moiety

The catechol structure in this compound is susceptible to oxidation, leading to the formation of quinone-type structures, which can further react to form various degradation products.

References

- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3,4-Dihydroxyphenylglycolaldehyde (DHMPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylglycolaldehyde (DHMPA), also known as DOPEGAL, is a critical aldehyde metabolite of the catecholamine neurotransmitters norepinephrine and epinephrine.[1] It is formed through the action of monoamine oxidase (MAO) and is an important intermediate in catecholamine metabolism.[1] Due to its role as a neurotoxin and its involvement in various physiological and pathological processes, the accurate and reliable quantification of this compound in biological samples is of significant interest in neuroscience and drug development.[1] This application note provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique.[2][3]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, this compound is detected by a UV-Vis or a Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocols

Sample Preparation (from Plasma)

A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte.

-

Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold acetonitrile containing an internal standard (e.g., 3,4-Dihydroxybenzoic acid).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Injection: The sample is now ready for injection into the HPLC system.

HPLC Analysis

The following HPLC conditions are recommended as a starting point and are based on methods for structurally similar compounds like 3,4-Dihydroxyphenylglycol (DHPG).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample or standard into the HPLC system.

-

Data Acquisition: Run the analysis for a sufficient time to allow for the elution of the analyte and any other compounds of interest.

-

Peak Identification: Identify the this compound peak based on its retention time compared to a known standard.

-

Quantification: Determine the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Data Presentation

HPLC Operating Conditions

| Parameter | Recommended Condition |

| Column | Discovery HS F5, 15 cm × 4.6 mm I.D., 5 µm particles |

| Mobile Phase | 50 mM ammonium formate, pH adjusted to 3.0 with formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 266 nm |

| Injection Volume | 10 µL |

| Sample Diluent | 5% methanol in mobile phase |

Table 1: Recommended HPLC parameters for the analysis of this compound. These conditions are adapted from a method for the related compound DHPG and may require optimization.

Method Validation Parameters (Illustrative)

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |